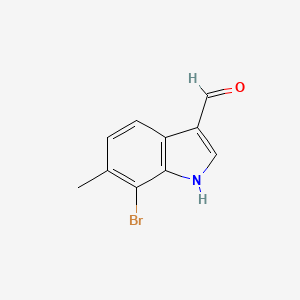
tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, which is a bulky substituent that can influence the reactivity and stability of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate typically involves the reaction of 4-chloro-6-methylpyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloro-6-methylpyrimidine+tert-butyl isocyanate→tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further applications.
化学反应分析
Types of Reactions
tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atom.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- tert-Butyl N-(4-chloropyrimidin-2-yl)carbamate
- tert-Butyl N-(6-chloropyrimidin-4-yl)carbamate
- tert-Butyl N-(4-chloro-5-methylpyrimidin-2-yl)carbamate
Uniqueness
tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate is unique due to the specific positioning of the chlorine and methyl groups on the pyrimidine ring. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-5-7(11)13-8(12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15) |
InChI 键 |
VJBCGJWWFLGQMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


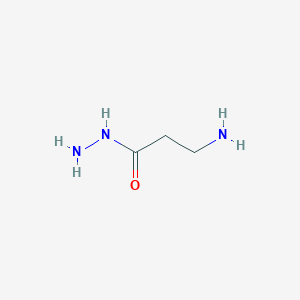



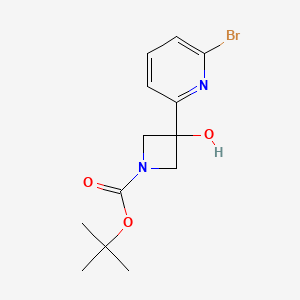
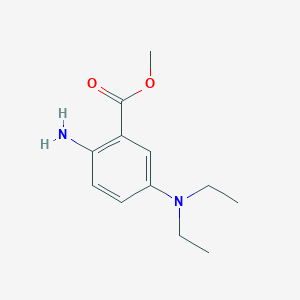
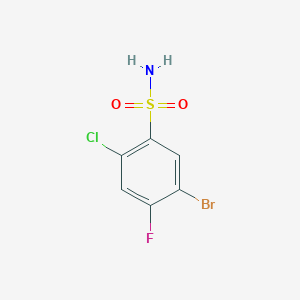
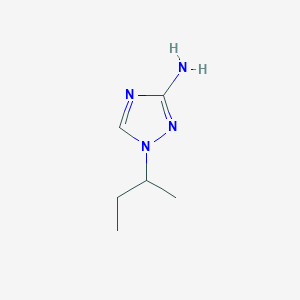
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
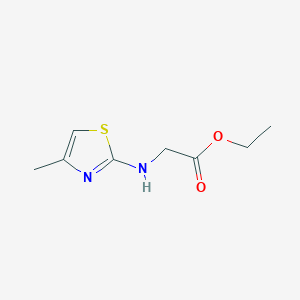

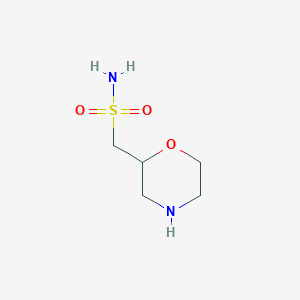
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
